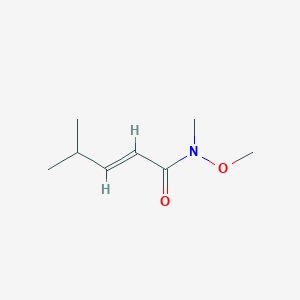
2-Tert-butylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butylpyrimidin-4-amine is a chemical compound with the molecular formula C8H13N3 . It has an average mass of 151.209 Da and a mono-isotopic mass of 151.110947 Da .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which include 2-Tert-butylpyrimidin-4-amine, often involves multiple steps starting from acyclic starting materials . For instance, a synthesis process could start from benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Applications De Recherche Scientifique
Tuberculosis Treatment Research
2-Tert-butylpyrimidin-4-amine: has shown potential as an inhibitor of the cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . This enzyme is a promising drug target, especially for developing treatments that target the bacterium’s energy metabolism. The compound’s ability to inhibit Cyt-bd could lead to new therapeutic strategies against tuberculosis, a disease that remains a significant global health challenge.
Agricultural Chemical Development
In agriculture, compounds like 2-Tert-butylpyrimidin-4-amine are explored for their potential use as pesticides . The chemical properties of such pyrimidines make them suitable candidates for pest control applications, contributing to the protection of crops and ensuring food security.
Biomedical Polymer Synthesis
The field of biomedical polymers, which are crucial for therapeutic medicine delivery, disease detection, and treatment, could benefit from the incorporation of 2-Tert-butylpyrimidin-4-amine . Its structural properties may enhance the functionality of biomedical polymers, leading to advancements in medical devices and drug delivery systems.
Synthetic Biology
2-Tert-butylpyrimidin-4-amine: may play a role in synthetic biology, particularly in the engineering of biological systems to produce medical agents . Its chemical structure could be utilized in the design of novel biocircuits and genetic constructs, paving the way for innovative medical and pharmaceutical solutions.
Material Science Innovations
In material science, 2-Tert-butylpyrimidin-4-amine can contribute to the development of new materials with unique electronic and optical properties . These materials may find applications in organic electronics, photovoltaics, and as components of advanced sensors and catalysts.
Environmental Remediation
The compound’s properties may also be harnessed for environmental applications, such as in the synthesis of agents for carbon capture or the creation of materials that can help mitigate pollution . This aligns with the growing need for sustainable and eco-friendly technologies.
Mécanisme D'action
Result of Action
The molecular and cellular effects of 2-Tert-butylpyrimidin-4-amine’s action are currently unknown . These effects could range from changes in cell growth and proliferation to alterations in cell signaling or gene expression, depending on the compound’s specific targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can include pH, temperature, and the presence of other molecules or compounds. For instance, certain compounds may be more stable and effective under acidic conditions, while others may require a more neutral or basic environment. Additionally, the presence of other molecules could potentially affect a compound’s efficacy by competing for the same targets or by altering the compound’s structure or stability.
Propriétés
IUPAC Name |
2-tert-butylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFVDJXZQAAJFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552585 |
Source


|
| Record name | 2-tert-Butylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylpyrimidin-4-amine | |
CAS RN |
114362-20-8 |
Source


|
| Record name | 2-tert-Butylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)






![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)





